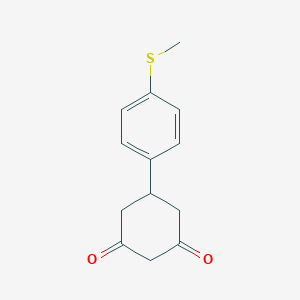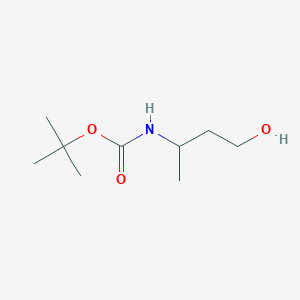![molecular formula C10H8N2OS B116104 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-14-2](/img/structure/B116104.png)
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group and an acetonitrile group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate precursors.
Microwave Irradiation: Use of microwave irradiation to accelerate the reaction process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with malononitrile monoiminoether hydrochloride . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents
Materials Science: Utilized in the synthesis of fluorescent materials and electroluminescent devices.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazoleacetonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxy-1H-benzimidazole-2-thiol: Contains a benzimidazole ring instead of a benzothiazole ring, leading to different biological activities.
Uniqueness
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methoxy and acetonitrile groups, which enhance its reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
157764-14-2 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
YSXKBDUITYKTJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Synonyms |
2-Benzothiazoleacetonitrile,5-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)




![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)




